N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzamide
Description
N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzamide is a compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules.
Properties
CAS No. |
917870-90-7 |
|---|---|
Molecular Formula |
C11H10F3NO3S |
Molecular Weight |
293.26 g/mol |
IUPAC Name |
N-[5-oxo-2-(trifluoromethyl)oxathiolan-2-yl]benzamide |
InChI |
InChI=1S/C11H10F3NO3S/c12-11(13,14)19(7-6-9(16)18-19)15-10(17)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,17) |
InChI Key |
ILWDHWVIRGVCKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(OC1=O)(C(F)(F)F)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . The reaction conditions often include the presence of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound .
Chemical Reactions Analysis
N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reducing agents can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to promote substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Its potential pharmacological activities are being explored for the development of new drugs.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzamide exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. It can interact with various enzymes and receptors, leading to specific biological effects .
Comparison with Similar Compounds
N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzamide can be compared with other trifluoromethyl-containing compounds. Similar compounds include:
Trifluoromethylbenzamide: Shares the trifluoromethyl group but differs in the overall structure.
Trifluoromethylpyrazole: Another compound with a trifluoromethyl group, used in different applications.
Trifluoromethylphenyl derivatives: These compounds also contain the trifluoromethyl group and are used in various fields.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
